Clevidipine-d7 is classified as a pharmaceutical compound within the category of calcium channel blockers. It is derived from clevidipine, which was first approved by the Food and Drug Administration in 2005. Clevidipine-d7 serves as an isotope-labeled internal standard in pharmacokinetic studies, aiding in the quantification of clevidipine levels in biological samples .
The synthesis of clevidipine-d7 involves deuteration, a process where hydrogen atoms are replaced with deuterium isotopes. This modification enhances the stability and detection of the compound during analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis typically follows these steps:
The technical details regarding specific reaction conditions, catalysts, or solvents used during synthesis are often proprietary or detailed in specialized chemical literature .
Clevidipine-d7 has a molecular formula of with a molecular weight that reflects the incorporation of deuterium. The structure features a dihydropyridine core, which is characteristic of calcium channel blockers. Key structural attributes include:
The compound's three-dimensional structure can be represented using molecular modeling software to visualize its interactions with biological targets .
Clevidipine-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The kinetics of these reactions are essential for determining dosing regimens in clinical settings .
Clevidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This blockade leads to:
Pharmacokinetic studies indicate that clevidipine's rapid metabolism allows for quick adjustments in blood pressure control without prolonged effects, making it particularly useful in acute care settings .
Clevidipine-d7 shares physical properties with clevidipine but may differ slightly due to deuteration. Key properties include:
Relevant data on melting point, boiling point, and specific optical rotation may be obtained from experimental characterization studies .
Clevidipine-d7 serves primarily as an internal standard in pharmacokinetic studies aimed at quantifying clevidipine levels in biological matrices. Its applications include:
The use of isotopically labeled compounds like clevidipine-d7 enhances the reliability of analytical methods employed in drug development and therapeutic monitoring .
The strategic replacement of hydrogen with deuterium (²H) in pharmaceutical compounds leverages the kinetic isotope effect (KIE), where stronger carbon-deuterium bonds alter metabolic pathways. This substitution reduces the rate of enzymatic cleavage—particularly of ester groups—by 5- to 10-fold due to higher activation energy requirements for bond scission. Deuterated analogs like Clevidipine-d7 retain parental bioactivity while exhibiting enhanced metabolic stability, prolonging plasma half-life and reducing metabolite-driven toxicities. For calcium channel blockers, deuteration mitigates rapid hydrolysis by blood esterases, a key limitation of short-acting agents [3] [5] [7].
Table 1: Impact of Deuterium Substitution on Pharmacokinetic Parameters
Parameter | Clevidipine | Clevidipine-d7 | Change |
---|---|---|---|
Ester bond half-life | 15 min | 45–90 min | 3–6× increase |
Primary metabolite formation | Rapid | Delayed | >50% reduction |
Plasma stability | Low | High | Enhanced |
Clevidipine-d7 (chemical name: 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester) is a deuterium-enriched analog of the L-type calcium channel blocker clevidipine. Its structure features seven deuterium atoms at the butyryl chain (C₄D₇COO−), preserving the dihydropyridine core responsible for vascular selectivity. The molecular weight increases from 456.33 g/mol (clevidipine) to 463.36–463.40 g/mol, confirmed via high-resolution mass spectrometry. This modification does not alter its affinity for voltage-gated calcium channels (IC₅₀ = 7.1 nM at −40 mV) but significantly retards esterase-mediated conversion to the inactive acid metabolite H152/81 [3] [6] [10].
As an internal standard in quantitative mass spectrometry, Clevidipine-d7 corrects for variability during sample processing and ionization. Its near-identical chemical behavior to clevidipine—coupled with a 7-Da mass shift—enables precise quantification in biological matrices. Key applications include:
Table 2: Analytical Performance of Clevidipine-d7 in LC-MS/MS
Parameter | Value | Method |
---|---|---|
Retention time shift | ≤0.1 min vs. clevidipine | C18 reverse-phase HPLC |
Ionization efficiency | 98.5% ± 2.1 (vs. clevidipine) | ESI-negative mode |
LLOQ in plasma | 0.1 ng/mL | FDA-validated assay |
Precision (RSD) | <8% | Intra-day variability |
Clevidipine-d7 is synthesized via esterification of the clevidipine acid intermediate with deuterated butyryl chloride (C₃D₇COCl) under anhydrous conditions. Critical quality controls include:
Future applications of Clevidipine-d7 include:
Table 3: Key Deuterated Analogs in Cardiovascular Research
Compound | Deuteration Site | Primary Research Use |
---|---|---|
Clevidipine-d7 | Butyryl chain (C₄D₇) | LC-MS/MS internal standard |
Valsartan-d9 | Valeryl group (C₅D₉) | Metabolite quantification |
Verapamil-d6 | Methyl groups (CD₃) | CYP3A4 interaction studies |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: